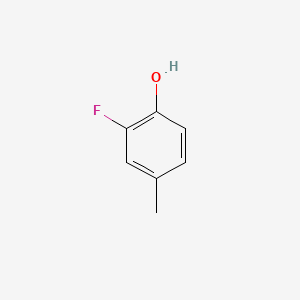

2-Fluoro-4-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKISRFVKIOBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380969 | |

| Record name | 2-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-81-3 | |

| Record name | 2-Fluoro-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 452-81-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-4-methylphenol CAS 452-81-3 properties

An In-Depth Technical Guide to 2-Fluoro-4-methylphenol (CAS 452-81-3) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS 452-81-3), a fluorinated aromatic compound of significant interest in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical data, spectral analysis, synthetic methodologies, and key applications, offering a comprehensive technical resource.

Core Molecular Identity and Physicochemical Profile

This compound, also known as 2-Fluoro-p-cresol, is a substituted phenol featuring a fluorine atom ortho to the hydroxyl group and a methyl group in the para position.[1][2] This specific substitution pattern confers a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.[3]

The fluorine atom, being the most electronegative element, significantly influences the compound's acidity, lipophilicity, and metabolic stability when incorporated into larger molecules. This makes it a strategic building block in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

Key Identifiers

| Identifier | Value |

| CAS Number | 452-81-3[1][2][3] |

| IUPAC Name | This compound[3][5] |

| Synonyms | 2-Fluoro-p-cresol, 3-Fluoro-4-hydroxytoluene[1][2] |

| Molecular Formula | C₇H₇FO[1][2][3] |

| Molecular Weight | 126.13 g/mol [2][3][5] |

| SMILES | CC1=CC(=C(C=C1)O)F[1][3][5] |

| InChI Key | WJKISRFVKIOBCQ-UHFFFAOYSA-N[1][3] |

Physicochemical and Computed Properties

The physical properties of this compound determine its handling, purification, and reaction conditions. Its computed properties offer predictive insights into its behavior in biological and chemical systems.

| Property | Value | Source |

| Appearance | Pale yellow crystals or solid | [3] |

| Melting Point | 37 °C to 38 °C | [3] |

| Boiling Point | 173.0 ± 20.0 °C at 760 mmHg | [6] |

| Flash Point | 66.4 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| XLogP3 | 1.8 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

Spectral Characterization: A Validating Fingerprint

Analytical data is paramount for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methyl protons (typically the most upfield signal), and the phenolic hydroxyl proton (often a broad singlet).[7] The coupling between the fluorine and adjacent protons (³J H-F) is a key diagnostic feature.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment. Coupling to adjacent aromatic protons will be observed.

-

¹³C NMR: The spectrum will display unique signals for each carbon atom. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J C-F), which is a definitive characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-F Stretch: A strong, sharp absorption band typically appears in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple sharp peaks will be present in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at m/z = 126, corresponding to the molecular weight of the compound.[5]

Synthesis and Purification Strategies

The reliable production of high-purity this compound is critical for its application in regulated industries like pharmaceuticals.[8]

Common Synthetic Pathways

Several methods are employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.

-

Diazotization-Hydrolysis: This classic and fundamental approach begins with an aromatic amine, 4-fluoro-2-methylaniline.[3] The amine is converted to a diazonium salt using sodium nitrite in an acidic medium, which is subsequently hydrolyzed to yield the target phenol.[3][8] This method is well-established and scalable.[8]

-

Direct Electrophilic Fluorination: This method involves the direct introduction of a fluorine atom onto the 4-methylphenol (p-cresol) ring using a suitable electrophilic fluorinating agent.[9] The reaction must be carefully controlled to achieve the desired regioselectivity for the ortho position.

Caption: Diazotization-Hydrolysis synthetic route.

Reference Experimental Protocol: Synthesis via Direct Fluorination

This protocol describes a general method for the direct fluorination of 4-methylphenol. It is designed as a self-validating system where progress and purity can be monitored at key stages.

Objective: To synthesize this compound from 4-methylphenol.

Materials:

-

4-methylphenol (1.0 mmol)

-

Electrophilic Fluorinating Reagent (e.g., Selectfluor™) (1.1 mmol)

-

Acetonitrile (Solvent, 10 mL)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Water

Procedure:

-

Reaction Setup: To a solution of 4-methylphenol (1 mmol) in acetonitrile (10 mL), add the fluorinating reagent (1.1 mmol).[9]

-

Reaction Execution: Stir the reaction mixture under reflux conditions for approximately 2 hours.[9] The causality here is that thermal energy is required to overcome the activation energy for the electrophilic aromatic substitution.

-

Workup - Solvent Removal: After the reaction is complete (monitored by TLC or GC-MS), remove the acetonitrile by distillation under reduced pressure.[9]

-

Workup - Extraction: Dissolve the crude product in dichloromethane (50 mL) and filter to remove any insoluble materials.[9] Transfer the filtrate to a separatory funnel and wash with water (30 mL) to remove any remaining water-soluble impurities.[9]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[9]

-

Purification: The primary technique for purifying this compound is fractional distillation, which separates compounds based on differences in boiling points.[8] Precise control over temperature and pressure is essential to achieve high purity.[8]

-

Validation: Analyze the final product using ¹H NMR and ¹⁹F NMR spectroscopy to confirm its identity and purity.[9]

Reactivity and Applications

The utility of this compound stems from its predictable reactivity and its role as a versatile building block.

Chemical Reactivity

The molecule's reactivity is governed by the interplay of its three functional components:

-

Phenolic Hydroxyl Group: Acidic and directs electrophilic substitution to the ortho and para positions. It is the site for etherification and esterification reactions.

-

Fluorine Atom: A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution under certain conditions.[3]

-

Methyl Group: An electron-donating group that activates the ring for electrophilic substitution.

Key reactions include oxidation to form quinones and participation as the phenolic component in Mannich reactions to produce aminophenol ligands.[3]

Core Applications

The compound is a crucial intermediate in several high-value industries.[10]

-

Pharmaceuticals: It is a key building block for Active Pharmaceutical Ingredients (APIs).[3][4][10] Notably, it is used in the synthesis of selective inhibitors of receptor tyrosine kinases, which are important targets in oncology.[3] The fluorine substituent can enhance binding affinity and improve metabolic stability.

-

Agrochemicals: It is utilized in the development of modern herbicides and pesticides.[3][10]

-

Materials Science: Derivatives of this compound are employed in the creation of functional polymers and photoresists for electronics applications.[3]

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical intermediate.

Hazard Identification

This compound is classified as hazardous.[11]

-

GHS Signal Word: Warning

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area or under a chemical fume hood.[12]

-

Wear appropriate personal protective equipment:

-

Wash hands and any exposed skin thoroughly after handling.[12]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

-

Store away from heat, sparks, open flames, and other ignition sources.[12][13]

-

The material may be sensitive to light; store in light-resistant containers.[13]

References

- 1. CAS 452-81-3: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 452-81-3 [smolecule.com]

- 4. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. This compound | C7H7FO | CID 2778485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 452-81-3 | CAS DataBase [m.chemicalbook.com]

- 7. quora.com [quora.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 452-81-3 [chemicalbook.com]

- 10. market.us [market.us]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to 2-Fluoro-4-methylphenol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Fluoro-4-methylphenol (CAS 452-81-3), a fluorinated phenolic compound of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its core physicochemical properties, synthesis and purification methodologies, and its critical role as a building block in modern medicinal chemistry.

Core Molecular and Physical Properties

This compound, also known as 2-Fluoro-p-cresol, is an aromatic organic compound distinguished by a phenol ring substituted with a fluorine atom at position 2 and a methyl group at position 4.[1][2] This specific substitution pattern confers unique electronic properties and steric influences that are highly valuable in the design of bioactive molecules.

Molecular Identity

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| Molecular Formula | C₇H₇FO | [1][2][3][4][5] |

| Molecular Weight | 126.13 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 452-81-3 | [1][3][4] |

| SMILES | CC1=CC(=C(C=C1)O)F | [3][4] |

| InChI Key | WJKISRFVKIOBCQ-UHFFFAOYSA-N | [3][4] |

Physicochemical Characteristics

The physical properties of this compound dictate its handling, storage, and purification procedures. It typically appears as pale yellow crystals.[3]

| Property | Value | Unit |

| Melting Point | 37 - 38 | °C[3] |

| Boiling Point | 173 | °C (at 760 mmHg)[2][3] |

| Density | 1.164 | g/cm³[2][3] |

| Flash Point | 66.4 | °C[2] |

Synthesis and Purification Strategies

The reliable synthesis of high-purity this compound is essential for its application in pharmaceuticals and other fine chemicals. Several synthetic routes have been established, each with distinct advantages regarding yield, scalability, and precursor availability.

Diazotization-Hydrolysis Pathway

A fundamental and widely employed method for synthesizing fluorinated phenols is the diazotization-hydrolysis pathway.[3][6] This process leverages a readily available aromatic amine precursor. The causality behind this choice lies in the robust and well-understood nature of diazonium salt chemistry, which allows for the clean introduction of a hydroxyl group onto the aromatic ring.

The workflow begins with 4-fluoro-2-methylaniline, which undergoes diazotization in an acidic medium using sodium nitrite.[3] The resulting diazonium salt is then subjected to hydrolysis, yielding the target this compound.

Caption: Diazotization-Hydrolysis Synthesis Workflow.

Alternative Synthesis Routes

-

Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the 4-methylphenol (p-cresol) ring using specialized fluorinating agents.[3][7] The choice of this method often depends on the desired regioselectivity and the availability of potent, yet selective, electrophilic fluorine sources.

-

Continuous Flow Synthesis: For scalable and safer production, continuous flow reactors offer significant advantages.[3] These systems, particularly tube-in-tube designs, allow for precise control over reaction parameters and the handling of hazardous reagents like fluorine gas, enhancing process efficiency and safety.[3]

Purification Protocol: Fractional Distillation

Fractional distillation is the primary technique for purifying this compound to the high standards (>98%) required for pharmaceutical applications.[3][6][8] This method is chosen due to the compound's distinct boiling point (173°C).[2][3]

Step-by-Step Protocol:

-

Setup: Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., Vigreux or packed column).

-

Charging: Charge the crude reaction mixture into the distillation flask.

-

Heating: Gradually heat the flask using a heating mantle to bring the mixture to a boil.

-

Fraction Collection: Carefully monitor the temperature at the head of the column. Collect and discard any initial low-boiling fractions.

-

Product Isolation: Collect the fraction that distills over at or near 173°C under atmospheric pressure.

-

Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Drug Development

The presence of the fluorine atom in this compound is a key feature exploited by medicinal chemists. Fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity (pKa) of the phenolic hydroxyl group, thereby influencing binding interactions with biological targets.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a crucial building block in the synthesis of various APIs.[8] A significant area of application is in the development of kinase inhibitors, particularly for cancer therapy.

-

Receptor Tyrosine Kinase (RTK) Inhibitors: Studies have shown that incorporating the this compound moiety can lead to selective inhibition of RTKs.[3] This selectivity is critical for developing targeted therapies that minimize off-target effects. Its derivatives have also been investigated for improving the stability of quinazoline-based drugs in hepatocytes.[3] The pharmaceutical sector's demand for such specialized intermediates is the primary driver of the this compound market.[8]

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound serves as an intermediate in the development of advanced agrochemicals, such as herbicides and pesticides, where its biological activity is leveraged.[3][8] In materials science, its derivatives are used in the creation of functional polymers and photoresists for electronic applications.[3]

Spectroscopic and Safety Data

Spectral Information

Characterization of this compound is routinely performed using standard spectroscopic methods. Public databases like PubChem provide reference spectra, including Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra, which are essential for quality control and structural verification.[4]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as harmful and can cause irritation or damage upon contact.

-

Hazards: Harmful if swallowed or in contact with skin.[4] Causes skin irritation and can cause serious eye irritation or damage.[4][5]

-

Recommended Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust or vapors.

-

Storage: Store in an inert atmosphere, preferably under refrigeration (2-8°C).[9]

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. Buy this compound | 452-81-3 [smolecule.com]

- 4. This compound | C7H7FO | CID 2778485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 452-81-3 [chemicalbook.com]

- 8. market.us [market.us]

- 9. 452-81-3|this compound|BLD Pharm [bldpharm.com]

2-Fluoro-4-methylphenol spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 2-Fluoro-4-methylphenol

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of molecular entities is paramount. This compound (CAS 452-81-3), a substituted phenol, serves as a critical building block and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the phenolic ring, imparts specific chemical properties that are of great interest to researchers. The fluorine atom, in particular, can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable feature in drug design.

This guide provides a comprehensive analysis of the core spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to offer a detailed interpretation of the spectral features, grounded in established chemical principles, to serve as a reliable reference for scientists engaged in synthesis, quality control, and regulatory submissions.

Molecular Structure and Analytical Overview

The structural integrity of a chemical intermediate is the foundation of any synthetic pathway. For this compound, a combination of spectroscopic techniques provides a unique fingerprint, confirming its identity and purity.

Molecular Formula: C₇H₇FO[1][2][3] Molecular Weight: 126.13 g/mol [1][2][3] IUPAC Name: this compound[2]

The analytical workflow for structural confirmation relies on assembling data from multiple orthogonal techniques. NMR provides detailed information about the carbon-hydrogen framework, IR identifies the functional groups present, and MS confirms the molecular weight and provides fragmentation data that further corroborates the structure.

Caption: Workflow for Spectroscopic Structure Elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern on the aromatic ring.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals five distinct signals corresponding to the different proton environments in the molecule. The presence of fluorine introduces characteristic splitting patterns due to spin-spin coupling (J-coupling) between ¹H and ¹⁹F nuclei.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~2.25 | s | - | 3H |

| -OH | ~5.50 | br s | - | 1H |

| H-5 | ~6.80 | d | J(H-H) ≈ 8.0 | 1H |

| H-6 | ~6.88 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 4.0 | 1H |

| H-3 | ~6.95 | d | J(H-F) ≈ 10.0 | 1H |

Note: Predicted values based on typical chemical shifts for substituted phenols. Actual values may vary based on solvent and concentration.[4][5]

Interpretation and Causality:

-

Methyl Protons (-CH₃): This signal appears as a sharp singlet around 2.25 ppm, consistent with a methyl group attached to an aromatic ring. Its upfield position is expected for protons on an sp³-hybridized carbon.

-

Hydroxyl Proton (-OH): The phenolic proton is a broad singlet, typically found between 4-7 ppm.[4] Its chemical shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The broadness arises from chemical exchange with residual water or other protic species.

-

Aromatic Protons (H-3, H-5, H-6): The protons on the aromatic ring appear in the 6.80-7.00 ppm region.

-

H-3: This proton is ortho to the fluorine atom, resulting in a large doublet splitting with a coupling constant (³JHF) of approximately 10.0 Hz.

-

H-6: This proton is meta to the fluorine atom and ortho to the methyl group. It appears as a doublet of doublets, split by the adjacent H-5 (ortho coupling, JHH ≈ 8.0 Hz) and the fluorine atom (meta coupling, ⁴JHF ≈ 4.0 Hz).

-

H-5: This proton is ortho to the methyl group and meta to the hydroxyl group. It appears as a doublet, split only by the adjacent H-6.

-

Caption: Key Proton-Fluorine Couplings in ¹H NMR.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon directly attached to the fluorine atom exhibits a large one-bond coupling (¹JCF), which is a definitive feature for fluoroaromatic compounds.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, Hz) |

| -CH₃ | ~20.0 | - |

| C-4 | ~130.0 | (⁴JCF ≈ 3-4 Hz) |

| C-5 | ~128.0 | (³JCF ≈ 8-9 Hz) |

| C-6 | ~118.0 | (²JCF ≈ 18-20 Hz) |

| C-3 | ~116.0 | (²JCF ≈ 15-17 Hz) |

| C-1 | ~145.0 | (²JCF ≈ 12-14 Hz) |

| C-2 | ~152.0 | ~240 |

Note: Predicted values based on typical shifts and C-F coupling constants.[6] Actual values may vary.

Interpretation and Causality:

-

Methyl Carbon (-CH₃): The signal for the methyl carbon appears at the most upfield position (~20.0 ppm), as is typical for sp³-hybridized carbons.

-

Aromatic Carbons:

-

C-2 (C-F): This carbon experiences a strong deshielding effect from the directly attached, highly electronegative fluorine atom and a very large one-bond C-F coupling constant of ~240 Hz. This large splitting is unambiguous proof of a direct C-F bond.

-

C-1 (C-OH): The carbon bearing the hydroxyl group is also significantly deshielded, appearing around 145.0 ppm. It will show a smaller two-bond coupling to fluorine.

-

Other Aromatic Carbons: The remaining aromatic carbons show distinct chemical shifts and smaller two-, three-, or four-bond couplings to the fluorine atom, which helps in their definitive assignment.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred to better resolve the hydroxyl proton.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[7]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3550 - 3200 | O-H Stretch (Hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |

| 2950 - 2850 | C-H Stretch (Aliphatic, -CH₃) | Medium |

| 1600 - 1450 | C=C Stretch (Aromatic Ring) | Medium-Strong |

| 1260 - 1180 | C-F Stretch (Aryl-F) | Strong |

| 1230 - 1150 | C-O Stretch (Phenolic) | Strong |

Note: Characteristic absorption ranges. Specific peak positions can be found in spectral databases.[4][8]

Interpretation and Causality:

-

O-H Stretch: A prominent, broad absorption band in the 3550-3200 cm⁻¹ region is the hallmark of a phenolic -OH group involved in intermolecular hydrogen bonding.[4] The broadness is a direct consequence of the varying strengths of these hydrogen bonds within the sample matrix.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to the methyl group's C-H bonds.

-

Aromatic C=C Stretches: A series of peaks in the 1600-1450 cm⁻¹ region confirms the presence of the benzene ring.

-

C-F and C-O Stretches: The "fingerprint region" (below 1400 cm⁻¹) contains strong absorptions corresponding to the C-F and C-O stretching vibrations. The aryl-fluoride stretch is typically a strong, sharp band found around 1260-1180 cm⁻¹, providing clear evidence for the fluorine substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. For this compound, Electron Ionization (EI) is a common technique.

| m/z (mass-to-charge) | Proposed Fragment Identity | Relative Intensity |

| 126 | [M]⁺ (Molecular Ion) | High |

| 111 | [M - CH₃]⁺ | Moderate |

| 97 | [M - CHO]⁺ or [M - F]⁺ | Moderate |

| 83 | [M - CH₃ - CO]⁺ | Moderate-High |

Note: Major expected fragments. Data can be verified against spectral databases like SpectraBase.[9]

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺): A strong peak at m/z = 126 confirms the molecular weight of this compound (C₇H₇FO).[2][9]

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical: A common fragmentation for methylated aromatics is the loss of the methyl group (•CH₃, 15 Da), leading to a fragment ion at m/z = 111.

-

Loss of Carbon Monoxide: Phenolic compounds often undergo rearrangement and loss of carbon monoxide (CO, 28 Da) after initial fragmentation. The peak at m/z = 83 likely corresponds to the loss of both a methyl radical and CO from the molecular ion.

-

Other Fragments: The peak at m/z = 97 could arise from the loss of a formyl radical (•CHO, 29 Da) or potentially the fluorine atom itself.

-

Caption: A Primary Fragmentation Pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Use a split/splitless injector at a temperature of ~250°C. Inject 1 µL of the sample solution.

-

Column: Employ a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

-

Oven Program: Start at an initial temperature of 50-70°C, hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of 280-300°C.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

-

Conclusion

The collective spectral data from NMR, IR, and MS provide a robust and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise connectivity of the carbon-hydrogen framework and the position of the fluorine substituent through characteristic chemical shifts and coupling constants. The IR spectrum verifies the presence of the key hydroxyl, methyl, and aryl-fluoride functional groups. Finally, mass spectrometry confirms the correct molecular weight and shows a predictable fragmentation pattern consistent with the proposed structure. This integrated analytical approach is essential for ensuring the identity, purity, and quality of this important chemical intermediate in research and industrial applications.

References

- 1. Buy this compound | 452-81-3 [smolecule.com]

- 2. This compound | C7H7FO | CID 2778485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. This compound(452-81-3)FT-IR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Solubility of 2-Fluoro-4-methylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles governing the solubility of 2-fluoro-4-methylphenol in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer a deeper understanding of the molecular interactions that dictate solubility. We will explore the physicochemical properties of this compound, the theoretical underpinnings of dissolution, and a detailed, field-proven experimental protocol for solubility determination. This guide is intended to be a practical resource, enabling scientists to make informed decisions in solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound, also known as 4-fluoro-o-cresol, is a fluorinated phenolic compound with the molecular formula C₇H₇FO.[1] It is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The presence of a fluorine atom on the aromatic ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making this compound a compound of interest in medicinal chemistry.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies like fractional distillation, and formulating final products.[1]

This guide will provide the foundational knowledge to predict and experimentally determine the solubility of this compound, empowering researchers to overcome challenges in its handling and application.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO | PubChem[2] |

| Molecular Weight | 126.13 g/mol | PubChem[2] |

| Appearance | Pale yellow crystals | Fisher Scientific[1] |

| Melting Point | 37-38 °C | Fisher Scientific[1] |

| Boiling Point | 173 °C at 760 mmHg | Fisher Scientific[1] |

| Density | 1.164 g/cm³ | Fisher Scientific[1] |

| SMILES | Cc1ccc(O)c(F)c1 | Sigma-Aldrich[3] |

| InChI Key | WJKISRFVKIOBCQ-UHFFFAOYSA-N | Sigma-Aldrich[3] |

The structure of this compound, with its hydroxyl (-OH) group, a fluorine atom, and a methyl (-CH₃) group on a benzene ring, dictates its interactions with solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor.[4][5] The fluorine atom is highly electronegative and can participate in dipole-dipole interactions, while the aromatic ring and methyl group contribute to its nonpolar character. This combination of polar and nonpolar features results in a nuanced solubility profile.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a fundamental, yet simplified, starting point for understanding solubility.[6][7] A more rigorous approach involves considering the thermodynamics of dissolution and the specific intermolecular forces at play.

Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent can be understood through the change in Gibbs free energy (ΔG) of the system.[8] For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy change is a function of the enthalpy (ΔH) and entropy (ΔS) of dissolution:

ΔG = ΔH - TΔS

-

Enthalpy of Dissolution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[8] For many organic solids, this process is endothermic (ΔH > 0), meaning that increasing the temperature will generally increase solubility.[9]

-

Entropy of Dissolution (ΔS): This term reflects the change in disorder of the system. The dissolution of an ordered crystalline solid into a liquid solution typically leads to an increase in entropy (ΔS > 0), which favors the dissolution process.[8]

Intermolecular Forces and Their Impact

The solubility of this compound is a direct result of the balance of intermolecular forces between the solute and the solvent molecules.

-

Hydrogen Bonding: The hydroxyl group of this compound is a key determinant of its solubility in protic solvents like alcohols.[4][5][10][11] These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the -OH group of the phenol.[5] The ability of a solvent to form strong hydrogen bonds with the solute is a powerful driver for dissolution.[4][11][12]

-

Dipole-Dipole Interactions: The polar C-F and C-O bonds in this compound create a molecular dipole moment. Polar aprotic solvents, such as acetone and ethyl acetate, can interact with these dipoles, contributing to solubility.

-

Van der Waals Forces (Dispersion Forces): The nonpolar aromatic ring and methyl group of this compound interact with nonpolar solvents like hexane and toluene through weaker van der Waals forces.[6] While these interactions are weaker than hydrogen bonds or dipole-dipole forces, they are significant in nonpolar media.

The interplay of these forces means that this compound is expected to exhibit good solubility in polar protic and polar aprotic solvents, and lower solubility in purely nonpolar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[13] This model deconstructs the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The following section outlines a robust, step-by-step protocol for measuring the solubility of this compound in an organic solvent.

The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[16][17][18]

References

- 1. Buy this compound | 452-81-3 [smolecule.com]

- 2. This compound | C7H7FO | CID 2778485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. al-kindipublisher.com [al-kindipublisher.com]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 11. youtube.com [youtube.com]

- 12. al-kindipublishers.org [al-kindipublishers.org]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 15. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

2-Fluoro-4-methylphenol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 452-81-3), a key intermediate in the pharmaceutical and agrochemical industries. We delve into the fundamental physicochemical properties, the underlying molecular factors influencing these characteristics, and the standard methodologies for their empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physical behavior for process optimization, purification, and quality control.

Compound Identification and Overview

This compound, also known as 4-fluoro-o-cresol or 3-fluoro-4-hydroxytoluene, is a fluorinated phenolic compound.[1] Its strategic importance lies in its role as a versatile building block for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs).[2][3] The presence of the fluorine atom can significantly alter the electronic properties, reactivity, and biological activity of derivative compounds, making it a valuable synthon in medicinal chemistry.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and application in synthesis. The key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 452-81-3 | [1][2][4][5] |

| Molecular Formula | C₇H₇FO | [1][2][4][5] |

| Molecular Weight | 126.13 g/mol | [1][2][4][5] |

| Appearance | Pale yellow crystals | [2] |

| Melting Point | 37 - 38 °C | [2] |

| Boiling Point | 173 °C (at 760 mmHg) | [2] |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [2][6] |

| pKa (Predicted) | 9.01 ± 0.18 | [6] |

Molecular Structure and its Influence on Physical Properties

The melting and boiling points of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

-

Hydrogen Bonding: The primary contributor to its relatively high boiling point is the hydroxyl (-OH) group. This group allows for strong intermolecular hydrogen bonding, where the hydrogen atom of one molecule is attracted to the oxygen atom of a neighboring molecule. This requires significant thermal energy to overcome, leading to a higher boiling point compared to non-hydroxylated analogues.

-

Dipole-Dipole Interactions: The carbon-fluorine bond is highly polarized due to the high electronegativity of fluorine. This creates a significant dipole moment in the molecule, leading to dipole-dipole interactions that further strengthen the intermolecular forces and contribute to the elevation of both melting and boiling points.

-

Van der Waals Forces: The methyl group and the aromatic ring contribute to London dispersion forces, a type of van der Waals force. While weaker than hydrogen bonding or dipole-dipole interactions, they provide additional intermolecular attraction.

-

Crystal Lattice Effects: The melting point of 37-38 °C is determined by the energy required to break the ordered crystal lattice structure of the solid.[2] The specific substitution pattern of the fluoro and methyl groups on the phenol ring influences how efficiently the molecules can pack into a crystal lattice. Symmetrical molecules often have higher melting points, but the ortho-fluoro and para-methyl substitution in this case results in a moderately low melting point, rendering it a solid at standard room temperature but melting easily with gentle heating.

Experimental Determination of Physical Properties

To ensure scientific integrity, the determination of melting and boiling points must follow standardized, self-validating protocols.

Melting Point Determination: Capillary Method

This is the most common and reliable method for determining the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thiele tube with oil bath or a digital instrument).

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point. A rapid heating rate can lead to inaccurate readings.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is expected to be narrow (e.g., 37-38 °C), indicating a high degree of purity.[2]

-

Validation: The accuracy of the apparatus should be periodically verified using certified melting point standards (e.g., benzophenone, vanillin).

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 452-81-3 [smolecule.com]

- 3. ossila.com [ossila.com]

- 4. This compound | 452-81-3 [chemicalbook.com]

- 5. This compound | C7H7FO | CID 2778485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 452-81-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Senior Application Scientist's Guide to 2-Fluoro-4-methylphenol: From Benchtop Synthesis to Pharmaceutical Application

Abstract: This technical guide provides an in-depth analysis of 2-Fluoro-4-methylphenol (CAS: 452-81-3), a pivotal fluorinated intermediate in modern synthetic chemistry. We will dissect its fundamental chemical identity, explore and contrast various synthesis and purification methodologies from a process optimization perspective, and elucidate its critical role in the development of active pharmaceutical ingredients (APIs). This document is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Core Chemical Identity and Physicochemical Profile

This compound, also known by its synonyms 2-Fluoro-p-cresol or 3-Fluoro-4-hydroxytoluene, is a substituted aromatic phenol.[1][2] Its strategic placement of a fluorine atom ortho to the hydroxyl group and a methyl group in the para position imparts unique electronic and steric properties that are highly valuable in medicinal chemistry and organic synthesis.[3]

The definitive IUPAC name for this compound is This compound .[1][3] Its molecular structure is foundational to its reactivity and function.

Caption: Chemical Structure of this compound.

A summary of its key identifiers and physicochemical properties is presented below. This data is critical for designing experimental conditions, from reaction temperature to purification strategy.

| Property | Value | Source(s) |

| CAS Number | 452-81-3 | [1] |

| Molecular Formula | C₇H₇FO | [1][3] |

| Molecular Weight | 126.13 g/mol | [1][3] |

| Appearance | Pale yellow solid/crystals | [3] |

| Melting Point | 37-38 °C | [3] |

| Boiling Point | 173 °C at 760 mmHg | [3][4] |

| Density | 1.164 g/cm³ | [3][4] |

| Flash Point | 66.4 °C | [4] |

| SMILES | CC1=CC(=C(C=C1)O)F | [1][3] |

| InChIKey | WJKISRFVKIOBCQ-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification: A Process Scientist's Perspective

The reliable synthesis of high-purity this compound is paramount for its utility in downstream applications, especially in cGMP environments for pharmaceutical production. The choice of synthetic route is a trade-off between precursor availability, scalability, safety, and cost.

Established Synthesis Route: Diazotization-Hydrolysis

A robust and widely documented method is the diazotization of an aromatic amine followed by hydrolysis.[3][5] This pathway is a cornerstone of industrial aromatic chemistry due to its reliability and well-understood mechanism.

Causality and Control: The success of this protocol hinges on maintaining a low temperature (typically 0-5 °C) during the formation of the diazonium salt from the 4-fluoro-2-methylaniline precursor. This is critical because diazonium salts are thermally labile and can decompose prematurely, leading to side products and reduced yield. The subsequent hydrolysis step requires controlled heating to drive the conversion to the desired phenol without promoting unwanted side reactions.

Workflow: Diazotization-Hydrolysis of 4-fluoro-2-methylaniline

Caption: Workflow for the Diazotization-Hydrolysis Synthesis Route.

Alternative Route: Direct Electrophilic Fluorination

An alternative approach involves the direct fluorination of 4-methylphenol (p-cresol) using an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.[3][6]

Causality and Control: This method's primary challenge is regioselectivity. The hydroxyl and methyl groups are both ortho-, para-directing. Fluorination of p-cresol can yield both this compound and other isomers. The choice of the fluorinating reagent and solvent system is a critical experimental parameter that must be optimized to maximize the yield of the desired 2-fluoro isomer. The bulky nature of modern fluorinating agents often provides steric hindrance that favors fluorination at the less-hindered position ortho to the hydroxyl group.

Purification: The Self-Validating Standard

For a compound with a well-defined boiling point, fractional distillation is the gold-standard purification technique.[3][5] The process inherently validates the purity of the final fractions; a stable boiling point at a specific pressure corresponds to a high-purity compound.

Protocol: Standard Laboratory Fractional Distillation

-

Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux) to increase surface area and improve separation efficiency.

-

Charge: Add the crude this compound to the boiling flask.

-

Vacuum: Reduce the pressure within the system. This lowers the boiling point and prevents thermal degradation of the product.

-

Heating: Gently and uniformly heat the boiling flask using a heating mantle.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling impurities (forerun).

-

Product Cut: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

-

QC: The final product's purity should be confirmed using orthogonal analytical methods like GC-MS and NMR spectroscopy.[1][6]

Core Applications in Drug Discovery and Development

The primary driver for the this compound market is its extensive use as a key building block in the pharmaceutical industry.[7] The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.

The "Fluorine Advantage":

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically labile position with fluorine can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of a molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target receptors.

-

Lipophilicity & Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.

Studies have shown that using this compound as a building block can lead to selective inhibition of receptor tyrosine kinases and improve the stability of quinazoline-based drugs in hepatocytes.[3]

| Application Area | Market Share (2024 Estimate) | Rationale for Use |

| Pharmaceuticals | ~89.4% | Intermediate for API synthesis; enhances drug properties (stability, bioavailability).[7] |

| Organic Synthesis | ~8.3% | Versatile fluorinated building block for complex molecule construction.[7] |

| Agrochemicals | ~2.3% | Used in the development of advanced pesticides and herbicides.[7] |

Safety, Handling, and Storage: A Non-Negotiable Protocol

This compound is a hazardous substance requiring strict adherence to safety protocols. It is classified as causing severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[1][4]

A Self-Validating Safety Workflow: The core principle of laboratory safety is layered defense. Each step is designed to protect the user, and the combination of steps creates a robust system that is self-validating.

Caption: Layered Safety Protocol for Handling this compound.

-

Handling: Always handle within a chemical fume hood to prevent inhalation of vapors.[8] Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8] Keep away from heat, sparks, open flames, and direct light.[8]

-

First Aid:

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences and beyond. Its unique structure, driven by the strategic placement of the fluorine atom, provides medicinal chemists with a powerful scaffold to design next-generation therapeutics. A thorough understanding of its synthesis, purification, and safe handling is essential for any researcher or developer aiming to leverage its full potential. The methodologies and data presented in this guide serve as a foundational resource for the effective and safe application of this high-value intermediate.

References

The Professional's Safety Compendium: A Technical Guide to 2-Fluoro-4-methylphenol

Introduction: Understanding the Molecule and Its Significance

2-Fluoro-4-methylphenol, also known as 2-Fluoro-p-cresol, is a fluorinated aromatic organic compound with the chemical formula C₇H₇FO.[1][2] As a substituted phenol, it serves as a critical intermediate and building block in various advanced chemical syntheses. For researchers in drug development, its structural motifs are of particular interest for creating active pharmaceutical ingredients (APIs), especially in the development of selective receptor tyrosine kinase inhibitors for oncological applications.[3] Its application also extends to the agrochemical and materials science sectors.[3]

The introduction of a fluorine atom onto the phenolic ring significantly alters the molecule's electronic properties, acidity, and metabolic stability compared to its parent compound, p-cresol. While these modifications are desirable from a synthetic and pharmacological standpoint, they also necessitate a nuanced and thorough understanding of the compound's safety profile. This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide drug development professionals and laboratory scientists with the in-depth knowledge required for a comprehensive risk assessment and the implementation of field-proven safety protocols. We will explore the causality behind safety measures, grounding every recommendation in the physicochemical and toxicological properties of the molecule.

Section 1: The Toxicological Profile of this compound

Understanding why a compound is hazardous is the cornerstone of safe handling. The toxicity of this compound stems from its phenolic structure, which imparts both corrosive properties and the ability to be rapidly absorbed systemically.

Mechanism of Corrosivity and Dermal Toxicity

Like other phenols, this compound exerts its corrosive effect by denaturing and precipitating proteins upon contact.[4] This leads to rapid cell death and coagulation necrosis.[4] When it contacts the skin, a white covering of precipitated protein may form, which can later turn red and slough off, leaving a brown stain.[5][6]

A critical danger, and a key reason for the stringent handling protocols detailed later, is that phenol and its derivatives have a local anesthetic effect.[5][6][7] This means a chemically significant exposure may not be immediately painful. Extensive tissue damage can occur before the researcher is aware of the severity of the contact.[6][7]

Furthermore, the compound is readily absorbed through the skin and can rapidly enter the bloodstream, leading to systemic toxicity.[5][7] Deaths have been reported from dermal exposures to phenol solutions covering as little as 25% of the body surface area.[5] The fluorine atom, due to its high electronegativity, can influence the lipophilicity and absorption rate, making diligent prevention of skin contact paramount.

Systemic and Inhalation Hazards

Once absorbed, this compound can exert systemic effects. While specific data for this compound is limited, analogous cresol compounds are known to affect the liver, kidneys, and central nervous system.[8] Symptoms of systemic toxicity can include headache, dizziness, nausea, muscle weakness, tremors, irregular heartbeat, and in severe cases, coma, convulsions, and death.[5][8][9]

Inhalation of vapors or aerosols, particularly if the compound is heated, can cause severe irritation to the respiratory tract.[2][5]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of this compound. The aggregated classifications from multiple suppliers present a clear and severe hazard profile.[10]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[10] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[10] |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[10] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / Causes serious eye irritation[10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Section 2: Laboratory Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, grounded in the hierarchy of controls, is essential. This involves engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls: The Primary Line of Defense

The causality is simple: if you don't come into contact with the chemical, it cannot harm you. Engineering controls are designed to physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[8] This is non-negotiable. The hood contains vapors and protects against splashes and unexpected reactions.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[8]

-

Safety Equipment: Eyewash stations and safety showers must be located in immediate proximity to the workstation where the compound is handled.[8] Their location must be clearly marked and unobstructed.

Caption: Hierarchy of controls for managing risks associated with this compound.

Administrative Controls & Standard Operating Procedures (SOPs)

Clear protocols and thorough training are critical.

Step-by-Step Handling Protocol:

-

Pre-Handling Review: Before any new procedure, review this guide and the compound-specific SDS.

-

Designated Area: Clearly designate the area within the fume hood where the work will occur.

-

Pre-Weighing Preparation: Tare your container before introducing the chemical. Plan all movements to minimize the chance of spills.

-

Dispensing: As a solid, carefully dispense the required amount using a spatula. Avoid creating dust. If melting for transfer, do so at the lowest possible temperature.

-

Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure all joints are properly sealed.

-

Post-Handling: Tightly cap the source container. Decontaminate the spatula and any surfaces as described in Section 4.

-

Labeling: Any solution or mixture containing the compound must be clearly labeled with its name, concentration, and associated hazards.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for good engineering controls and handling practices. It is the last line of defense.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Given the corrosive nature and rapid absorption, double-gloving is a highly recommended best practice. Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for breakthrough times. Discard gloves immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Wear long pants and closed-toe shoes; phenol can penetrate leather, so non-absorbent footwear is preferable.[7]

Section 3: Chemical Properties and Reactivity Profile

Understanding the compound's physical and chemical properties is essential for both its intended use and for anticipating potential hazards.

Physical & Chemical Data Summary

| Property | Value | Source |

| CAS Number | 452-81-3 | [1][2] |

| Molecular Formula | C₇H₇FO | [1][2] |

| Molecular Weight | 126.13 g/mol | [10] |

| Appearance | Solid, may be pale yellow or light cream crystals | [3] |

| Melting Point | 37 - 38 °C | [3] |

| Boiling Point | ~173 °C at 760 mmHg | |

| Flash Point | ~85 °C (closed cup) | [3] |

Incompatibilities and Hazardous Reactions

Avoid contact with the following classes of reagents to prevent potentially violent or exothermic reactions:

-

Strong Oxidizing Agents: (e.g., perchlorates, nitrates, permanganates). Reaction can be highly exothermic and may lead to fire or explosion.

-

Bases: As a weak acid, it will react with strong bases.

-

Acid Anhydrides and Acid Chlorides: Can undergo acylation reactions which may be vigorous.

Hazardous Decomposition Products

Thermal decomposition, especially during a fire, can release highly toxic and corrosive gases.[8] The primary hazardous decomposition products are:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Gaseous hydrogen fluoride (HF)[3]

The formation of hydrogen fluoride is a particularly severe hazard, as HF is an extremely corrosive and systemically toxic substance.

Section 4: Emergency Response and Decontamination

Immediate and correct action is critical in the event of an exposure or spill.

First-Aid Measures: A Race Against Absorption

The rationale for these procedures is to immediately mitigate the corrosive action and reduce dermal absorption, which is the primary route to systemic toxicity.

-

Skin Contact:

-

Immediate Action: This is a medical emergency. Immediately begin flushing the affected skin with copious amounts of water while removing all contaminated clothing and shoes.[7][8] Do not delay.

-

Flush Duration: Continue flushing for at least 15 minutes. The goal is to physically remove the chemical.

-

Decontamination: After initial water flushing, if available and if personnel are trained, wash the affected area with polyethylene glycol (PEG 300 or 400).[9] PEG is effective because phenol is more soluble in it than in water, helping to extract it from the skin.

-

Medical Attention: Call for immediate medical attention.[8] Inform emergency personnel of the specific chemical involved.

-

-

Eye Contact:

-

Inhalation:

-

Remove to Fresh Air: Move the affected person to an area with fresh air.[8]

-

Medical Attention: If breathing is difficult or irritation persists, seek immediate medical attention.

-

-

Ingestion:

-

Do NOT Induce Vomiting: This is critical. The compound is corrosive, and inducing vomiting will cause further damage to the esophagus and mouth.[8]

-

Rinse Mouth: If the person is conscious, have them rinse their mouth with water.

-

Medical Attention: Seek immediate medical attention. Ingestion can cause severe swelling and perforation of the digestive tract.[8]

-

Caption: Critical emergency response workflows for exposure to this compound.

Spill and Waste Management

Proper containment and disposal are necessary to protect both personnel and the environment.

Laboratory Spill Cleanup Protocol:

-

Evacuate and Secure: Alert others in the area. If the spill is large or involves vapor, evacuate the lab. Secure the area to prevent entry.

-

Don PPE: At a minimum, wear double gloves, chemical safety goggles, a face shield, and a lab coat. For larger spills, a respirator may be necessary.

-

Containment: For liquid spills (if melted), contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.

-

Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[11][12]

-

Final Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

-

Disposal: The sealed container must be disposed of through an approved hazardous waste program.[8][12]

Waste Disposal: As a halogenated organic compound, waste containing this compound must be collected in a designated, labeled hazardous waste container.[12][13] It must be segregated from other waste streams and must not be disposed of down the drain.[11] The ultimate disposal method is typically high-temperature incineration at a licensed chemical disposal facility.[14]

Conclusion: A Culture of Safety

This compound is a valuable compound for chemical innovation, particularly in the pharmaceutical industry. Its unique properties, however, are intrinsically linked to a significant hazard profile. Effective risk management is not merely about following rules but about understanding the fundamental reasons for them. By comprehending the corrosive and rapidly absorbed nature of this compound, researchers can appreciate the critical importance of engineering controls, meticulous handling, and immediate and correct emergency response. This knowledge empowers scientists and drug development professionals to utilize this important chemical building block while maintaining the highest standards of laboratory safety.

References

- 1. scbt.com [scbt.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. gov.uk [gov.uk]

- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 6. researchgate.net [researchgate.net]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. fishersci.com [fishersci.com]

- 9. Phenol - Wikipedia [en.wikipedia.org]

- 10. This compound | C7H7FO | CID 2778485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound 5G - PC5944-5G [dabos.com]

- 12. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ossila.com [ossila.com]

A Thermodynamic Vade Mecum for the Pharmaceutical Scientist: Probing the Energetic Landscape of 2-Fluoro-4-methylphenol

Foreword: The Imperative of Thermodynamic Insight in Modern Drug Development

In the intricate tapestry of drug discovery and development, a molecule's therapeutic efficacy is intrinsically linked to its fundamental physicochemical properties. Among these, the thermodynamic parameters of a drug candidate or a key intermediate serve as a critical compass, guiding formulation, stability, and bioavailability studies. 2-Fluoro-4-methylphenol, a versatile building block in the synthesis of targeted therapies, particularly in oncology and agrochemical innovation, is a salient case in point. Its unique substitution pattern—a fluorine atom ortho to the hydroxyl group and a methyl group para to it—imparts distinct electronic and steric characteristics that profoundly influence its energetic behavior.[1][2]

This technical guide eschews a conventional templated approach, instead offering a deep dive into the core principles and practical methodologies for elucidating the thermodynamic properties of this compound. It is crafted for the discerning researcher, scientist, and drug development professional, providing not just protocols, but the scientific rationale that underpins them. Our narrative is anchored in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring a self-validating framework for the data you generate.

I. Molecular Architecture and its Thermodynamic Implications

The molecular structure of this compound (C₇H₇FO) is the genesis of its thermodynamic signature. The interplay between the electron-withdrawing fluorine atom, the electron-donating methyl group, and the phenolic hydroxyl group creates a nuanced electronic environment that governs its reactivity and intermolecular interactions.

-

Intramolecular Hydrogen Bonding: The proximity of the fluorine and hydroxyl groups allows for the potential formation of an intramolecular hydrogen bond. This interaction can significantly impact the molecule's conformational stability and its acidity (pKa) compared to phenol or p-cresol.

-

Dipole Moment: The electronegative fluorine atom introduces a significant dipole moment, influencing the molecule's solubility and its interactions with polar solvents and biological targets.

-

Crystal Packing: In the solid state, the arrangement of molecules in the crystal lattice is dictated by a balance of hydrogen bonding, van der Waals forces, and potential π-π stacking interactions. These forces determine the lattice energy and, consequently, the enthalpy of sublimation.

Understanding these structural nuances is paramount when interpreting experimental thermodynamic data and refining computational models.

II. Experimental Determination of Thermodynamic Properties: A Protocol for Rigor

A. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the temperatures and enthalpies of phase transitions (e.g., melting and boiling).[3][4][5][6][7]

Experimental Protocol: Determination of Heat Capacity by DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium and sapphire) according to the manufacturer's guidelines. This step is critical for data accuracy.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity (≥98%) this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as the reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating ramp under the same conditions. The data from the second heating run is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity at constant pressure (Cp) is calculated using the following equation:

Cp = (Δq / ΔT) / m

where Δq is the heat flow, ΔT is the change in temperature, and m is the mass of the sample.

Causality Behind Experimental Choices:

-

High-Purity Sample: The use of a high-purity sample is essential to avoid the influence of impurities on the measured thermodynamic properties.[8]

-

Hermetically Sealed Pans: These prevent the loss of volatile samples during heating.

-

Controlled Heating/Cooling Rates: A consistent and appropriate scan rate ensures that the sample temperature remains uniform and that the instrument response is accurate.[3]

-

Second Heating Run: This is used to erase the thermal history of the sample and obtain data on a material with a defined, reproducible state.

Diagram of the Experimental Workflow for DSC

References

- 1. Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 452-81-3 [smolecule.com]

- 3. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]

- 5. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials | MDPI [mdpi.com]

- 6. biomems.me.columbia.edu [biomems.me.columbia.edu]

- 7. researchgate.net [researchgate.net]